![molecular formula C12H12O2 B1231117 5,8,11-Dodecatriynoic acid](/img/structure/B1231117.png)
5,8,11-Dodecatriynoic acid
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Overview
Description
5,8,11-dodecatriynoic acid is a medium-chain fatty acid.
Scientific Research Applications
1. Stability and Function in RNA Structure
Research by Usher and McHale (1976) highlights the importance of certain chemical bonds in RNA. They investigated the stability of helical RNA and found that dodecaadenylic acid containing specific linkages plays a critical role in the hydrolysis process, essential for the storage of genetic information (Usher & McHale, 1976).
2. Thermal Energy Storage Applications
Desgrosseilliers et al. (2013) explored the use of dodecanoic acid (a compound similar in structure to 5,8,11-Dodecatriynoic acid) for latent heat energy storage in solar thermal applications. This study highlights the potential of such compounds in renewable energy technologies (Desgrosseilliers et al., 2013).
3. Production of Industrial Chemicals
Hou et al. (1991) identified the conversion of agricultural oils into valuable industrial chemicals. They discovered a new compound, produced from oleic acid, which shows the transformative potential of fatty acids in industrial applications (Hou et al., 1991).
4. Biosynthetic Pathways in Moths
Ono et al. (2002) studied the biosynthetic pathway for producing a sex pheromone in a moth species. They traced the process involving dodecenoic acids, showing the biological significance of these compounds in insect communication (Ono et al., 2002).
properties
Product Name |
5,8,11-Dodecatriynoic acid |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
dodeca-5,8,11-triynoic acid |
InChI |
InChI=1S/C12H12O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1H,3,6,9-11H2,(H,13,14) |
InChI Key |
SGEFOJVMNSQUFC-UHFFFAOYSA-N |
SMILES |
C#CCC#CCC#CCCCC(=O)O |
Canonical SMILES |
C#CCC#CCC#CCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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